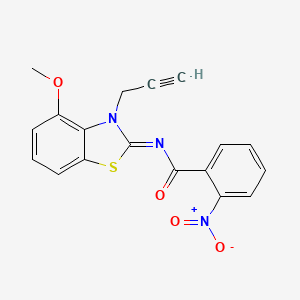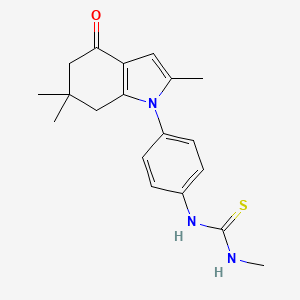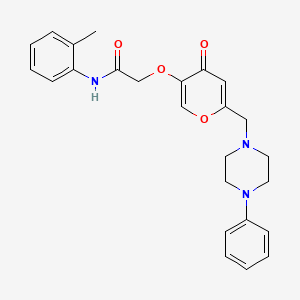
(1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2567497-01-0 . It has a molecular weight of 213.15 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride” and its InChI Code is 1S/C8H16N2.2ClH/c9-6-8-2-1-5-10(8)7-3-4-7;;/h7-8H,1-6,9H2;2*1H . This suggests that the compound contains a cyclopropyl group and a pyrrolidin-2-yl group attached to a methanamine moiety, and it is present as a dihydrochloride salt.Physical And Chemical Properties Analysis
“(1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 213.15 .Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Antagonist : YM-09151-2, a derivative of this compound, has been identified as a potent antagonist for the dopamine-induced inhibition of adenylate cyclase, specifically in the D2-dopamine receptor. This suggests its potential utility in pharmacological investigations of dopamine receptors (Grewe, Frey, Cote, & Kebabian, 1982).
Chemical Synthesis and Structure : N-(2-Pyridylmethyleneamino)dehydroabietylamine, structurally related to this compound, exhibits interesting conformational properties due to its cyclohexane rings, benzene and pyridine rings, which are almost planar. This structural information aids in understanding the chemical behavior and potential applications of similar compounds (Wu, Rao, Wang, Song, & Yao, 2009).
Polymer Synthesis : Dichlorozinc complexes with iminopyridines, similar to this compound, have been synthesized and characterized. These complexes showed potential in initiating the ring-opening polymerization of lactide, indicating their relevance in the field of polymer chemistry (Kwon, Nayab, & Jeong, 2015).
Antidepressant Potential : Synthesis of chlorinated tetracyclic compounds, analogous to this chemical, showed significant antidepressant effects in mice. This highlights the potential of such compounds in developing new antidepressants (Karama, Sultan, Almansour, & El-Taher, 2016).
Serotonin Receptor Agonism : Novel derivatives, including 1-(1-benzoylpiperidin-4-yl)methanamine, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds showed potential as antidepressants due to their selectivity and efficacy (Sniecikowska et al., 2019).
Enantioselective Synthesis : Research demonstrates the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines from simple aromatic aldehydes, showcasing the utility of cyclopropyl derivatives in asymmetric synthesis (Demir, Seşenoğlu, Ülkü, & Arici, 2004).
Asymmetric Synthesis in Antibacterial Agents : The compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, related in structure, has been synthesized asymmetrically. Its enantiomers exhibited varied antibacterial activities, underlining the significance of stereochemistry in drug development (Rosen et al., 1988).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Eigenschaften
IUPAC Name |
(1-cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-8-2-1-5-10(8)7-3-4-7;;/h7-8H,1-6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQXNJXWPPLCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2572774.png)

![2-Oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2572777.png)
![3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2572778.png)


![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)



![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
